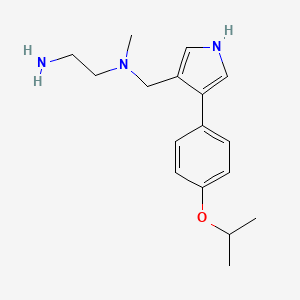

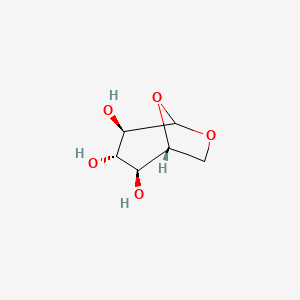

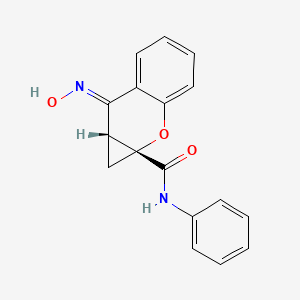

![molecular formula C40H67NO14 B10753086 KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)

KITASAMYCINS [A1 shown]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kitasamycine : est un antibiotique macrolide produit par la bactérie Streptomyces kitasatoensis. Elle est connue pour son activité antimicrobienne à large spectre contre divers agents pathogènes. La kitasamycine est également appelée leucomycine et possède plusieurs noms génériques, notamment acétate de kitasamycine et tartrate de kitasamycine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La kitasamycine est principalement produite par fermentation à l'aide de Streptomyces kitasatoensis. Le milieu de fermentation comprend généralement du glucose, de la poudre de tourteau de soja, de l'amidon, du chlorure d'ammonium, du phosphate monopotassique, du sulfate de magnésium, du sulfate de zinc, du carbonate de calcium et de l'huile de soja . Le procédé consiste à cultiver la bactérie dans un milieu approprié, suivi de l'extraction et de la purification de l'antibiotique.

Méthodes de production industrielle : La production industrielle de la kitasamycine comprend plusieurs étapes :

Stries sur plaque : Une souche d'origine est striée sur une plaque pour préparer une seule colonie.

Culture : La colonie unique est transférée sur un plan incliné et cultivée.

Préparation des spores : Les spores sont raclées du plan incliné et préparées en un tube de souche lyophilisée.

Suspension de spores : Une suspension de spores est préparée et utilisée pour enrober un plan oblique, suivie d'une culture ultérieure.

Culture d'ensemencement : La suspension de spores est transférée dans un milieu de culture d'ensemencement et cultivée dans un réservoir d'ensemencement.

Analyse Des Réactions Chimiques

Types de réactions : La kitasamycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés antimicrobiennes.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la kitasamycine comprennent les oxydants, les réducteurs et divers solvants. Les conditions de ces réactions impliquent généralement des températures contrôlées et des niveaux de pH pour garantir des rendements optimaux.

Produits principaux : Les produits principaux formés à partir des réactions de la kitasamycine comprennent ses divers dérivés, tels que l'acétate de kitasamycine et le tartrate de kitasamycine. Ces dérivés sont utilisés pour améliorer la stabilité et l'efficacité du composé .

Applications De Recherche Scientifique

La kitasamycine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : La kitasamycine est utilisée comme composé modèle pour étudier les antibiotiques macrolides et leurs propriétés chimiques.

Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les cellules bactériennes.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de formulations antibiotiques.

Mécanisme d'action

La kitasamycine exerce ses effets en inhibant la synthèse des protéines bactériennes. Elle se lie à la sous-unité ribosomale 50S du ribosome bactérien, empêchant l'élongation de la chaîne polypeptidique pendant la traduction. Cette action stoppe efficacement la croissance et la réplication bactériennes .

Mécanisme D'action

Kitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain during translation. This action effectively halts bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Composés similaires : La kitasamycine appartient à la classe des antibiotiques macrolides, qui comprend d'autres composés tels que l'érythromycine, la clarithromycine et l'azithromycine. Ces antibiotiques partagent un mécanisme d'action similaire mais diffèrent par leurs structures chimiques et leur spectre d'activité .

Unicité : La kitasamycine est unique en raison de sa production spécifique par Streptomyces kitasatoensis et de son activité antimicrobienne à large spectre. Elle est particulièrement efficace contre certains agents pathogènes qui peuvent être résistants à d'autres macrolides .

Conclusion

La kitasamycine est un antibiotique macrolide précieux doté d'une activité antimicrobienne à large spectre. Sa production par fermentation, ses diverses réactions chimiques et son large éventail d'applications en recherche scientifique en font un composé important dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. La compréhension de son mécanisme d'action et sa comparaison avec des composés similaires mettent en évidence ses propriétés uniques et son potentiel de recherche et de développement futurs.

Propriétés

Formule moléculaire |

C40H67NO14 |

|---|---|

Poids moléculaire |

786.0 g/mol |

Nom IUPAC |

[(2S,3S,4R,6S)-6-[(2R,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35?,36+,37+,38+,39+,40-/m1/s1 |

Clé InChI |

IEMDOFXTVAPVLX-DFYLCTROSA-N |

SMILES isomérique |

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H](C([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O |

SMILES canonique |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

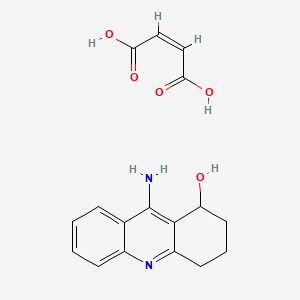

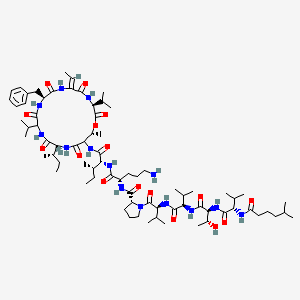

![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10753020.png)

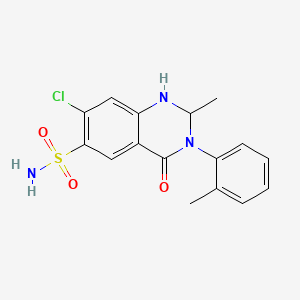

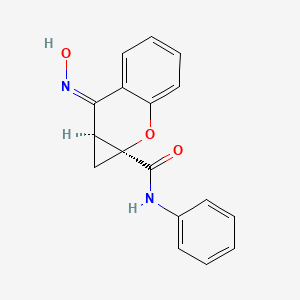

![[(2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753044.png)

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B10753065.png)